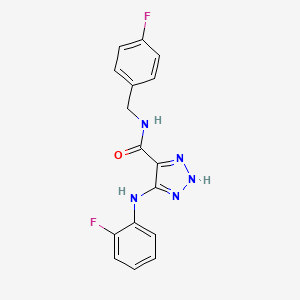

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-fluorobenzyl group at position 1, a 2-fluorophenylamino group at position 5, and a carboxamide group at position 2. This compound is part of a broader class of triazole-carboxamide derivatives investigated for their diverse biological activities, including antimicrobial, anticancer, and metabolic modulation properties. Its structure combines fluorinated aromatic moieties, which are known to enhance metabolic stability and target-binding affinity due to the electron-withdrawing effects of fluorine atoms .

Properties

Molecular Formula |

C16H13F2N5O |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

OPXXEIVHVNPWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Fluorobenzyl Azide

The 4-fluorobenzyl azide precursor is synthesized via nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 6–12 hours. The reaction proceeds as follows:

$$

\text{4-Fluorobenzyl bromide} + \text{NaN}_3 \xrightarrow{\text{DMF, 70°C}} \text{4-Fluorobenzyl azide} + \text{NaBr}

$$

Yields typically exceed 85% after purification by silica gel chromatography.

Preparation of Propargyl Carboxamide Intermediate

The alkyne component, bearing the carboxamide and 2-fluorophenylamino groups, is synthesized via a two-step process:

- Sonogashira Coupling : A terminal alkyne (e.g., propargylamine) is coupled with 2-fluoroiodobenzene using a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) in triethylamine (Et₃N).

- Carboxamide Formation : The resulting propargyl amine is treated with an acyl chloride (e.g., chloroacetyl chloride) in dichloromethane (DCM) with Et₃N as a base to form the propargyl carboxamide.

CuAAC Reaction

The 4-fluorobenzyl azide and propargyl carboxamide undergo CuAAC using CuI (10 mol%) and Et₃N in acetonitrile at room temperature for 3–6 hours:

$$

\text{4-Fluorobenzyl azide} + \text{Propargyl carboxamide} \xrightarrow{\text{CuI, Et₃N}} \text{Triazole intermediate}

$$

This step affords the 1,4-disubstituted triazole core with regioselectivity >98%. The crude product is purified via recrystallization (ethanol/water) or column chromatography.

Introduction of 2-Fluorophenylamino Group

The 5-position of the triazole is functionalized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:

- NAS : The triazole intermediate is treated with 2-fluorophenylamine in the presence of K₂CO₃ and a catalytic amount of CuI in DMSO at 120°C for 24 hours.

- Buchwald-Hartwig Amination : Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C, the coupling achieves yields of 70–80%.

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

For alternative regioselectivity, NiAAC employs nickelocene (Cp₂Ni) and Xantphos ligand in DMF at room temperature. This method is less common for 1,4-disubstituted triazoles but offers advantages in sterically hindered systems:

$$

\text{4-Fluorobenzyl azide} + \text{Propargyl carboxamide} \xrightarrow{\text{Cp₂Ni, Xantphos}} \text{Triazole derivative}

$$

Reaction times are shorter (2–4 hours), but yields are moderate (60–70%) compared to CuAAC.

Post-Cycloaddition Functionalization

Carboxamide Hydrolysis

If the alkyne precursor contains a nitrile group, hydrolysis to the carboxamide is achieved using H₂O₂ and NaOH in aqueous ethanol at 60°C:

$$

\text{Triazole-CN} + \text{H}2\text{O}2 \xrightarrow{\text{NaOH}} \text{Triazole-CONH}_2

$$

Reductive Amination

For late-stage introduction of the 2-fluorophenyl group, the triazole’s 5-amino intermediate (obtained via nitro reduction) undergoes reductive amination with 2-fluorobenzaldehyde using NaBH₃CN in methanol.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves triazole products.

- Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the triazole’s planar structure and dihedral angles between fluorophenyl groups (e.g., 20.21° in related compounds).

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halides, acids, or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. It is characterized by its unique structure that includes a triazole ring, an amino group, and halogenated phenyl groups. The molecular formula is C17H12ClFN6O with a molecular weight of approximately 373.82 g/mol.

Potential Biological Activities

- Enzyme or receptor binding Preliminary studies suggest that its unique structure allows it to bind effectively to certain enzymes or receptors involved in disease processes.

- Therapeutic effects This binding may inhibit their activity, leading to therapeutic effects such as reduced cell proliferation in cancer cells or increased antibacterial activity against pathogens.

Structural Similarities

Several compounds share structural similarities with N-(3-chloro-4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-amino-N-(2-chloro-4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Triazole ring, amino group | Lacks halogenated substituents |

| 4-chloro-2-fluoro-5-hydroxyaniline | Amino group, halogenated phenyl groups | Contains hydroxyl instead of triazole |

| 5-amino-N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)methyltriazole-4-carboxamide | Similar triazole structure | Different N-substituent configuration |

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring can also play a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide and structurally related analogs:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Insights from Structural Modifications

Fluorinated Aromatic Groups: The 4-fluorobenzyl and 2-fluorophenylamino groups in the target compound enhance metabolic stability compared to non-fluorinated analogs like N-(2-aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide. Fluorine atoms reduce oxidative metabolism and improve membrane permeability . In contrast, chlorophenyl substituents (e.g., in compound 3r from ) increase steric bulk but may reduce solubility, limiting bioavailability .

Carboxamide Linker Variations: Substitution with quinolin-2-yl (3o) or thieno[3,2-d]pyrimidin-4-yloxy groups () introduces planar aromatic systems that enhance π-π stacking interactions with enzyme active sites, improving inhibitory potency . Simple alkylamine carboxamides (e.g., aminoethyl in ) prioritize solubility but lack target specificity, resulting in broader-spectrum antibacterial activity .

Position 5 Substituents: Ethyl or trifluoromethyl groups at position 5 (e.g., 3o and compounds) increase hydrophobic interactions, critical for kinase inhibition.

Biological Activity Trends :

- Anticancer Activity : Fluorinated triazole-carboxamides (e.g., compounds) show selective growth inhibition in lung cancer cells (NCI-H522), with GP values ~70% .

- Antimicrobial Activity : Thioacetamide-triazole derivatives (e.g., compounds 38 and 39 in ) exhibit MIC values <10 µg/mL against Gram-negative pathogens, outperforming carboxamide analogs .

Research Findings and Implications

- Synthetic Feasibility : The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods described for 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (). Yields >80% are achievable with optimized coupling conditions .

- Further in vivo studies are needed to validate pharmacokinetic profiles.

Biological Activity

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazole ring, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The presence of fluorinated groups enhances its lipophilicity and may improve its interaction with biological targets.

- Molecular Formula : C16H13F2N5O

- Molecular Weight : 329.30 g/mol

- IUPAC Name : 5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

- Canonical SMILES : C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)F

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide. For instance, derivatives of 1H-1,2,3-triazole have demonstrated significant antiproliferative effects against various leukemia cell lines such as K-562 and HL-60(TB). These compounds often induce apoptosis through mechanisms involving DNA fragmentation and mitochondrial membrane potential disruption .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4a | K-562 | 3.08 | Induces apoptosis via DNA damage |

| 4b | MOLT-4 | 2.91 | Mitochondrial disruption |

| 4c | RPMI8226 | 4.00 | Apoptotic body formation |

Mechanistic Insights

The biological activity of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to interact with various biological targets:

- DNA Interaction : While some triazole derivatives have been shown to intercalate with DNA, studies suggest that this compound may not bind directly but rather induce cytotoxicity through other pathways.

- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes involved in cancer progression. For example, triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of several triazole derivatives for their anticancer properties. The study found that compounds with similar structural motifs to N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide exhibited promising results against tumor cell lines. The research employed both in vitro assays and computational modeling to predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating favorable drug-like properties for these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

- Methodological Answer : Synthesis involves a multi-step approach:

Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Ensure stoichiometric control of azide and alkyne precursors to minimize side products .

Coupling Reactions : Introduce the fluorobenzyl and fluorophenylamino groups via nucleophilic substitution or Buchwald-Hartwig amination. Use coupling agents like EDC/HOBt for carboxamide bond formation, with reaction times optimized at 12–24 hours under inert atmospheres .

Yield Optimization : Employ microwave-assisted synthesis (e.g., 100–150 W, 80–100°C) to enhance reaction efficiency and reduce time by 50–70% compared to conventional heating .

Purification : Use silica gel column chromatography (DCM/MeOH gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How should researchers address solubility challenges during in vitro testing?

- Methodological Answer :

- Solvent Systems : Prepare stock solutions in DMSO (≤10 mM), ensuring final concentrations <0.1% to avoid cellular toxicity. For aqueous assays, use co-solvents like PEG-400 (10–20% v/v) or β-cyclodextrin (5–10 mM) .

- Physical Modifications : Sonicate suspensions for 15–30 minutes at 25–37°C. Characterize particle size via dynamic light scattering (DLS) to confirm homogeneity .

- Alternative Formulations : Explore salt formation (e.g., hydrochloride salts) or nanoemulsion encapsulation to improve bioavailability .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in enzyme inhibition studies?

- Methodological Answer :

- SAR Analysis : Replace fluorobenzyl groups with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets. Introduce methyl or methoxy groups at para positions to modulate steric effects .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, carbonic anhydrase) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-enzyme complexes .

- Enzymatic Assays : Compare IC₅₀ values across modified analogs using fluorogenic substrates (e.g., fluorescein diacetate for esterases). Include positive controls (e.g., celecoxib for COX-2) .

Q. How can contradictory results in enzyme inhibition assays be systematically resolved?

- Methodological Answer :

- Standardization : Fix enzyme concentrations at Km values (determined via Michaelis-Menten kinetics) and maintain pH 7.4 ± 0.2. Pre-incubate compounds with enzymes for 10–15 minutes to ensure equilibrium .

- Orthogonal Validation : Confirm inhibition via surface plasmon resonance (SPR) to measure real-time binding kinetics. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Perform triplicate experiments with independent compound batches .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Stabilize blood with heparin and centrifuge at 3000 rpm for 10 minutes .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS (ESI+ mode, m/z transitions specific to the compound). Validate methods per FDA guidelines (precision ≤15% RSD) .

- Metabolite Profiling : Incubate compounds with liver microsomes (human/rat) for 60 minutes. Identify metabolites using UPLC-QTOF with MetaboLynx software .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity profiles across cell lines be interpreted?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., ATCC-certified HeLa, MCF-7) cultured ≤20 passages. Confirm mycoplasma-free status monthly .

- Assay Conditions : Standardize seeding density (e.g., 5,000 cells/well) and exposure time (24–48 hours). Include viability controls (e.g., staurosporine) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Correlate with caspase-3/7 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.